molecular formula C21H27BN2O4 B14850767 BZ-Phe-boroleu

BZ-Phe-boroleu

Cat. No.: B14850767
M. Wt: 382.3 g/mol
InChI Key: VYJGIZAZFZWYOU-UHFFFAOYSA-N
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Description

BZ-Phe-boroleu, also known as benzoyl-phenylalanine-boroleucine, is a peptidyl boronic acid inhibitor. This compound is primarily known for its role in inhibiting proteasomes, which are large multisubunit proteinases with several distinct catalytic sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZ-Phe-boroleu involves the formation of a peptide bond between benzoyl-phenylalanine and boroleucine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BZ-Phe-boroleu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BZ-Phe-boroleu has a wide range of scientific research applications:

Mechanism of Action

BZ-Phe-boroleu exerts its effects by inhibiting the chymotrypsin-like activity of proteasomes. The compound binds to the active site of the proteasome, forming a reversible covalent bond with the catalytic threonine residue. This interaction prevents the proteasome from degrading target proteins, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects. The inhibition of proteasomes by this compound has been shown to block the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BZ-Phe-boroleu is unique in its specific inhibition of the chymotrypsin-like activity of proteasomes, making it a valuable tool for studying proteasome function and developing therapeutic agents. Its structure allows for reversible binding, providing a balance between potency and reversibility that is advantageous in both research and clinical settings .

Properties

Molecular Formula

C21H27BN2O4

Molecular Weight

382.3 g/mol

IUPAC Name

[1-[(2-benzamido-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid

InChI

InChI=1S/C21H27BN2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

VYJGIZAZFZWYOU-UHFFFAOYSA-N

Canonical SMILES

B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(O)O

Origin of Product

United States

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